Home > Products > Building Blocks P2606 > 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one - 17334-68-8

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Catalog Number: EVT-404251
CAS Number: 17334-68-8
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrazolo-pyrimidine compounds are an important class of heterocyclic compounds . They have shown a wide range of clinical applications including as inhibitors for various diseases .

Synthesis Analysis

The synthesis of pyrazolo-pyrimidine compounds often involves the reaction of chloro(arylhydrazono) acetates with acetylacetone . The obtained pyrazole derivatives then react with hydrazine and methylhydrazine to form the corresponding pyrazolo-pyrimidine derivatives .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo-pyrimidine compounds are diverse and depend on the specific substituents on the pyrazolo-pyrimidine core .

1. 3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one []

  • Compound Description: This compound is a derivative of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one. Its crystal structure has been analyzed, revealing specific conformational features. []
  • Relevance: This compound shares the core isoxazolo[3,4-d]pyridazin-7(6H)-one structure with 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one. The key difference lies in the substitution at the 3-position of the isoxazole ring. While 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one possesses a methyl group at this position, this compound features a bulkier 1,3-diphenylpropan-2-yl substituent. []

2. 5-Acetyl-4-amino-(4-nitro)-6-substituted-3(2H)pyridazinones []

  • Compound Description: These are open-ring analogs of isoxazolo[3,4-d]pyridazin-7(6H)-ones. They served as simplified substrates in the development of aldose reductase inhibitors. []
  • Relevance: Although these compounds lack the fused isoxazole ring present in 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, they retain the core pyridazinone moiety. This structural similarity makes them relevant in understanding the structure-activity relationship and exploring potential aldose reductase inhibitory activity within this class of compounds. []

3. 5,6-Dihydrobenzo[h]cinnolin-3(2H)one-2 acetic acids []

  • Compound Description: These compounds represent a distinct class of aldose reductase inhibitors. They were used as a reference point in designing new inhibitors based on the isoxazolo[3,4-d]pyridazin-7(6H)-one scaffold. []
  • Relevance: While structurally different from 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, these compounds are relevant due to their shared biological activity as aldose reductase inhibitors. This suggests that modifications to the 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one structure, potentially incorporating features from these cinnolinone derivatives, could lead to new and improved inhibitors. []

4. 3-Methyl-4-(p-chlorophenyl)isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid []

  • Compound Description: This compound represents a potent derivative within the isoxazolo[3,4-d]pyridazin-7(6H)-one series, exhibiting significant aldose reductase inhibitory activity. []
  • Relevance: This derivative is closely related to 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, sharing the core isoxazolo[3,4-d]pyridazin-7(6H)-one structure. The differences lie in the substitution pattern: this compound features a p-chlorophenyl group at the 4-position and an acetic acid group at the 7-position, modifications that contribute to its enhanced activity. []

5. 3,3-Dimethyl-3H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []

  • Compound Description: These compounds are structurally analogous to isoxazolo[3,4-d]pyridazin-7(6H)-ones, with a pyrazole ring replacing the isoxazole ring. Their thermal rearrangement reactions were investigated. []
  • Relevance: The structural similarity between these compounds and 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, specifically the shared pyridazinone moiety and the presence of a five-membered heterocycle fused to it, provides insights into potential synthetic modifications and reactivity patterns within this class of compounds. []

6. 6-Benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one (Compound 11e) []

  • Compound Description: This compound is a pyrazolo[3,4-d]pyridazinone derivative identified as a potent and selective PDE5 inhibitor with potential as a peripheral vasodilator. []
  • Relevance: While containing a pyrazole ring instead of isoxazole, this compound shares a significant structural similarity with 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, particularly in the pyridazinone portion and the phenyl group at the 4-position. The research highlights the importance of the benzyl group at position 6 for activity and suggests that modifications to the heterocyclic ring can significantly impact biological activity. This information is relevant when considering potential structure-activity relationships for 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one. []
Source and Classification

This compound can be classified as an isoxazole derivative, specifically a pyridazinone. Isoxazole compounds are characterized by a five-membered ring containing one nitrogen and one oxygen atom, while pyridazines are six-membered rings containing two nitrogen atoms. The specific structure of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one places it within the broader category of heterocyclic compounds that are often investigated for their pharmacological properties.

Synthesis Analysis

The synthesis of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves several steps, often starting with simpler precursors. One common method includes the Kemp elimination, which facilitates the formation of isoxazoles from suitable hydrazones or hydrazides under acidic or basic conditions.

Key Synthesis Steps:

  1. Formation of Hydrazone: A hydrazone is formed by the reaction of a ketone with hydrazine.
  2. Cyclization: The hydrazone undergoes cyclization to form the isoxazole ring. This step may require heating or the use of a catalyst.
  3. Pyridazinone Formation: Further reactions involving pyridazine derivatives lead to the formation of the final compound through nucleophilic attack and rearrangement processes.

Technical parameters such as temperature, solvent choice (often THF or DMF), and reaction time significantly influence yield and purity. For example, conducting reactions at elevated temperatures can enhance cyclization efficiency but may also lead to side reactions if not carefully controlled .

Molecular Structure Analysis

The molecular structure of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one can be described as follows:

  • Molecular Formula: C₁₃H₁₁N₃O
  • Molecular Weight: Approximately 229.25 g/mol
  • Structural Features:
    • The isoxazole ring contributes to its electron-withdrawing properties.
    • The methyl group at position 3 and the phenyl group at position 4 enhance its lipophilicity.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate structural details, revealing characteristic chemical shifts that correspond to different hydrogen environments within the molecule .

Chemical Reactions Analysis

3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one participates in various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic aromatic substitution reactions.
  2. Nucleophilic Addition: The carbonyl group in the pyridazinone moiety can undergo nucleophilic attack, leading to functionalization at this site.
  3. Rearrangements: Under specific conditions, this compound can rearrange to yield different structural isomers or derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one primarily involves modulation of neurotransmitter systems, particularly through interactions with glutamate receptors. Studies suggest that this compound may act as a selective positive modulator at metabotropic glutamate receptors, which play a significant role in synaptic transmission and plasticity.

Key Mechanistic Insights:

  • Binding Affinity: The compound exhibits high binding affinity for specific receptor subtypes, influencing downstream signaling pathways.
  • Neuroprotective Effects: By modulating glutamate signaling, it may exert neuroprotective effects in various models of neurodegeneration .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but poorly soluble in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range indicative of crystalline compounds.

These properties are essential for understanding how the compound behaves under various conditions and its potential applications in drug formulation .

Applications

The applications of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one span several fields:

  1. Pharmaceutical Development: Investigated as a potential therapeutic agent for neurological disorders due to its action on glutamate receptors.
  2. Research Tool: Used in studies exploring receptor dynamics and signaling pathways related to neurotransmission.
  3. Chemical Probe: Serves as a scaffold for developing new compounds with enhanced efficacy against various biological targets.
Introduction to Isoxazolo-Pyridazinone Scaffolds

Structural Classification of Isoxazolo[3,4-d]pyridazinone Derivatives

Isoxazolo[3,4-d]pyridazinones constitute a structurally distinct subclass of fused heterocyclic systems characterized by a bridgehead nitrogen atom shared between the six-membered pyridazinone ring and the five-membered isoxazole component. This molecular architecture creates a planar, electron-deficient system with three principal sites for structural diversification: the 3-position of the isoxazole ring, the 4-position of the pyridazine ring fusion point, and the 6-position of the pyridazinone ring. The 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one exemplifies this classification, featuring methyl and phenyl substituents at the 3- and 4-positions respectively, while maintaining a hydrogen at the 6-position nitrogen [1] [9].

Table 1: Structural Variations and Their Effects on Physicochemical Properties in Isoxazolo[3,4-d]pyridazinones

PositionCommon SubstituentsElectronic EffectsSteric InfluenceRepresentative Compound
3-positionMethyl, Aryl, HalogenModerate electron-donation/withdrawalLow to moderate bulk tolerance3-Methyl-4-phenyl derivative
4-positionPhenyl, p-ChlorophenylSignificant π-system conjugationHigh steric demand3-Methyl-4-(p-chlorophenyl) analog
6-positionHydrogen, Alkyl, AcylTunable hydrogen-bonding capacityVariable cavity penetration6-H-unsubstituted parent compound

The 4-position demonstrates particular sensitivity to aromatic substitutions, where electron-withdrawing groups (e.g., para-chloro in the 4-phenyl ring) significantly enhance biological activity in specific therapeutic contexts. The fused bicyclic system adopts a nearly planar conformation with a slight puckering at the pyridazinone carbonyl, creating a distinctive molecular topology that facilitates both hydrophobic interactions and hydrogen-bonding with biological targets. The carbonyl group at the 7-position serves as a key hydrogen-bond acceptor, while the 6-position nitrogen can function as a hydrogen-bond donor when unsubstituted. The isoxazole nitrogen contributes to the electron-deficient character of the system, creating a π-deficient surface that favors stacking interactions with complementary biological targets [1] [9] [10].

Historical Development of Isoxazolo-Pyridazinone Synthesis

The synthetic evolution of isoxazolo[3,4-d]pyridazinones began with early condensation approaches that suffered from limited regiocontrol and low yields. The foundational methodology involved cyclocondensation of 4,5-disubstituted isoxazole-3-carboxylates with hydrazines, which often produced regioisomeric mixtures that complicated isolation of the desired [3,4-d] fused system. A significant advancement emerged with the development of regioselective strategies employing 4-acyl-5-aminoisoxazole precursors, which could undergo controlled cyclodehydration with carbonyl equivalents to form the pyridazinone ring [9].

The synthesis of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one specifically benefited from optimized protocols involving 4-phenylacetyl-3-ethoxycarbonyl-5-methylisoxazole as a key intermediate. This compound undergoes efficient condensation with hydrazines to construct the pyridazinone ring with high regioselectivity. The critical transformation proceeds through initial hydrazinolysis of the ester group, followed by intramolecular nucleophilic attack of the hydrazide nitrogen on the acetyl carbonyl, culminating in dehydration to form the bicyclic system. This method consistently delivers the target scaffold in substantially improved yields (typically 65-80%) compared to earlier approaches, while maintaining the integrity of the 3-methyl and 4-phenyl substituents [1] [9].

Lateral metalation methodologies further expanded the synthetic versatility of these scaffolds, particularly for introducing substituents at the 3-position of the isoxazole ring. Using non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) at controlled low temperatures (-78°C to -40°C), the 3-methyl group undergoes selective deprotonation, enabling electrophilic quenching with various reagents. This technique allows the introduction of diverse functional groups without disrupting the fused ring system or compromising the stereochemical integrity of the molecule. The methodology represents a significant refinement in the synthetic toolbox for these compounds, permitting late-stage diversification that is crucial for structure-activity relationship studies [1] [6].

Pharmacological Relevance of Heterocyclic Systems Containing Isoxazole-Pyridazinone Motifs

The isoxazole-pyridazinone hybrid structure exhibits remarkable pharmacological versatility, with demonstrated activity against several therapeutically significant target classes. The 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one scaffold specifically interacts with two principal biological targets: aldose reductase and metabotropic glutamate receptors (mGluRs), each representing distinct therapeutic applications [1] [9] [10].

In the context of diabetic complications, derivatives featuring electron-withdrawing groups on the 4-phenyl ring (notably para-chloro substitution) function as potent aldose reductase inhibitors. The 3-methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one acetic acid derivative exhibits inhibitory potency comparable to the reference inhibitor Sorbinil. The carboxylic acid functionality at the 6-position is essential for this activity, serving as a critical pharmacophoric element that mimics the endogenous substrate's carboxylate group. Molecular modeling studies confirm that this derivative binds competitively at the aldose reductase active site through strategic hydrogen-bonding interactions involving the pyridazinone carbonyl oxygen and the carboxylic acid group, while the chlorophenyl moiety occupies a hydrophobic cleft [9].

Table 2: Pharmacological Targets of Isoxazolo[3,4-d]pyridazinone Derivatives

Pharmacological TargetTherapeutic AreaStructural RequirementsPotency Reference
Aldose ReductaseDiabetic complications6-Acetic acid chain, p-Cl-phenyl at C4Comparable to Sorbinil (IC₅₀ ≈ nM)
mGluR2/4 Allosteric SiteCNS disorders, CancerN6-Aryl groups with halogen substituentsSelective positive modulation
System xc⁻ TransporterOxidative stress regulationOpen hydrazone forms (not closed ring)Moderate inhibition

For central nervous system targets, specifically metabotropic glutamate receptors subtypes 2 and 4 (mGluR2/4), the scaffold acts as a selective positive allosteric modulator (PAM). The selectivity profile (absence of activity at mGluR1a, mGluR5, or mGluR8) suggests binding within the less conserved seven-transmembrane (7TM) allosteric domain rather than the orthosteric Venus flytrap domain. Compounds bearing N6-aryl groups, particularly those with halogen substituents, demonstrate enhanced binding affinity and subtype selectivity. Homology modeling based on the mGluR1 crystal structure (PDB: 4OR2) predicts that fluorine-containing aryl groups engage in key π-sulfur interactions with unique residues in the mGluR2 binding pocket (Met728), while the geminal substitution pattern accommodates interactions with Phe776 and Trp773 at the intracellular end of the pocket [1] [10].

The scaffold's constrained geometry and balanced lipophilicity (predicted log P 1.5-3.0) enable effective blood-brain barrier penetration, making it suitable for targeting neurological disorders. Additionally, its physicochemical profile aligns with lead-oriented synthesis principles, typically containing 14-26 heavy atoms and moderate lipophilicity, which enhances drug-likeness and reduces attrition in development. Recent investigations have expanded its potential therapeutic applications to include oncology, leveraging the mGluR2/4 modulation in glioblastoma, medulloblastoma, and colorectal carcinoma models [1] [4] [10].

Properties

CAS Number

17334-68-8

Product Name

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

IUPAC Name

3-methyl-4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6H,1H3,(H,14,16)

InChI Key

YUQZAUWIHXYWKC-UHFFFAOYSA-N

SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.